1-(2-Chlorophenyl)-6-methyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one
Description
1-(2-Chlorophenyl)-6-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolopyrimidine derivative characterized by a fused bicyclic heteroaromatic core. Its structure includes a 2-chlorophenyl group at position 1 and a methyl group at position 5. Pyrazolo[3,4-d]pyrimidines are purine analogs with reported pharmacological activities, including kinase inhibition and antitumor properties .
Properties
CAS No. |
5334-46-3 |
|---|---|
Molecular Formula |
C12H9ClN4O |
Molecular Weight |
260.68 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-6-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H9ClN4O/c1-7-15-11-8(12(18)16-7)6-14-17(11)10-5-3-2-4-9(10)13/h2-6H,1H3,(H,15,16,18) |
InChI Key |
WXYDGQOTNPMHCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=CC=CC=C3Cl)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Procedure:
-
Intermediate Synthesis :
-
Cyclization :
Characterization:
-
1H NMR (400 MHz, DMSO-d6): δ 12.42 (s, 1H, NH), 8.34 (s, 1H, pyrazole-CH), 8.09 (s, 1H, pyrimidine-CH), 7.35–7.74 (m, 4H, Ar-H).
One-Pot Synthesis Using POCl3 Catalysis
A streamlined one-pot method employs phosphorus oxychloride (POCl3) as both a chlorinating agent and cyclization catalyst.
Procedure:
Optimization Notes:
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency by reducing time and improving yields.
Procedure:
Characterization:
Chlorination-Alkylation Sequential Approach
This method involves chlorination of a pyrazolooxazine precursor followed by alkylation.
Procedure:
Key Data:
Hydrazine-Mediated Ring Closure
Hydrazine hydrate facilitates cyclization of thiosemicarbazide intermediates.
Procedure:
Challenges:
Comparative Analysis of Methods
Structural Confirmation and Analytical Data
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-6-methyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the pyrazolopyrimidine ring .
Scientific Research Applications
Biological Activities
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activities. The following sections outline specific applications derived from these activities.
Anticancer Activity
1-(2-Chlorophenyl)-6-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has shown promising results in inhibiting cancer cell proliferation. Studies have demonstrated its cytotoxic effects across various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
These results suggest that this compound could serve as a lead for developing new anticancer agents targeting specific pathways involved in tumor growth and survival .
Anti-inflammatory Properties
Preliminary studies indicate that this compound may possess anti-inflammatory effects by modulating signaling pathways related to inflammation. Specifically, it could inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases .
Antimicrobial Activity
Some derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated efficacy against various bacterial strains. This suggests potential applications in developing antimicrobial agents that can combat resistant bacterial infections .
Mechanistic Insights
The compound's mechanism of action primarily involves its interaction with various biological targets:
- Protein Kinase Inhibition : Compounds like 1-(2-Chlorophenyl)-6-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in regulating the cell cycle and are implicated in cancer progression .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- In Vitro Studies : Research has shown that treatment with this compound leads to significant apoptosis in cancer cell lines through the modulation of cell cycle regulators .
- Comparative Studies : Similar compounds within the pyrazolo[3,4-d]pyrimidine class have been compared for their anticancer properties, highlighting the structural diversity and biological potency of derivatives .
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-6-methyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit CDK2, a key enzyme involved in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit into the active site of CDK2, blocking its activity and preventing the phosphorylation of downstream targets .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The pyrazolo[3,4-d]pyrimidin-4-one scaffold is highly versatile, with modifications at positions 1, 6, and 7 influencing biological activity and physicochemical properties. Key comparisons include:
*Estimated based on analogs in .
Key Observations :
- Dihydro Variations : The 1,2-dihydro configuration (target compound) vs. 1,5-dihydro () alters electron distribution in the aromatic core, affecting reactivity and binding to enzymes like CK2 or Src kinases .
- Fluorinated Derivatives : Compounds with trifluoromethyl groups (e.g., PDB BYE) exhibit higher molecular weights and enhanced metabolic stability due to fluorine’s electronegativity and resistance to oxidation .
Activity Trends :
- Halogen Effects : Chloro and bromo substituents (e.g., target compound, ) may engage in halogen bonding with kinase ATP-binding pockets, mimicking purine interactions .
- Methyl vs. Bulkier Groups : The 6-methyl group in the target compound balances steric effects and solubility, whereas bulkier groups (e.g., tert-butyl in ) may hinder binding but improve pharmacokinetics.
Biological Activity
1-(2-Chlorophenyl)-6-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly in cancer research and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of 1-(2-Chlorophenyl)-6-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is C₁₂H₉ClN₄O, with a molar mass of 260.68 g/mol. The compound features a fused bicyclic structure that integrates pyrazole and pyrimidine rings, contributing to its biological activity through various mechanisms.
Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance:
- Inhibition of Kinases : The compound has shown inhibitory effects on various kinases such as Src and Abl, which are crucial in cancer cell proliferation and survival. In studies involving xenograft models, it demonstrated a reduction in tumor volume by over 50% in specific cancer cell lines .
- Cell Viability : In vitro studies have reported that 1-(2-Chlorophenyl)-6-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one significantly affects cell viability and enhances sensitivity to radiation therapy in cancer cells .
Enzyme Inhibition
The compound has been evaluated for its potential as an inhibitor of phosphodiesterase (PDE) enzymes. PDE inhibitors are vital in treating various conditions including erectile dysfunction and pulmonary hypertension. The structure–activity relationship (SAR) studies suggest that modifications to the core structure can enhance its inhibitory potency against PDE enzymes .
Anti-inflammatory Effects
Some derivatives of pyrazolo[3,4-d]pyrimidines have exhibited anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This activity is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies and Research Findings
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(2-Chlorophenyl)-6-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one?
Answer:
The synthesis typically involves multi-step reactions starting with the formation of the pyrazolo[3,4-d]pyrimidine core. A common approach includes:
Core Formation : Condensation of substituted pyrazole precursors with chlorinated pyrimidine intermediates under reflux conditions (e.g., using acetic acid or DMF as solvents) .
Functionalization : Introduction of the 2-chlorophenyl group via nucleophilic substitution or coupling reactions. For example, reacting with 2-chlorobenzyl halides in the presence of a base like K₂CO₃ .
Methylation : Selective methylation at the 6-position using methyl iodide or dimethyl sulfate, often requiring controlled temperature (0–25°C) to avoid over-alkylation .
Critical Note : Optimize reaction stoichiometry and solvent polarity to minimize byproducts like N-alkylated impurities .
Basic: What analytical techniques are essential for characterizing this compound’s purity and structural integrity?
Answer:
A combination of techniques is required:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., distinguishing between 2-chlorophenyl and methyl group positions) .
- X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., 1,2-dihydro vs. 1,5-dihydro configurations) .
- HPLC-MS : Quantify purity (>95% threshold for pharmacological studies) and detect trace impurities .
Methodological Tip : Use deuterated DMSO for NMR to enhance solubility and signal resolution for aromatic protons .
Advanced: How can structural modifications improve the compound’s pharmacological activity?
Answer:
Focus on structure-activity relationship (SAR) optimization:
Substitution at the 2-Chlorophenyl Group : Replace chlorine with electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity to kinase targets .
Heterocycle Expansion : Introduce fused rings (e.g., piperazine or pyrido moieties) to improve metabolic stability .
Methyl Group Positioning : Evaluate steric effects by comparing 6-methyl vs. 7-methyl analogs on target selectivity .
Data-Driven Strategy : Use in vitro assays (e.g., IC₅₀ measurements against cancer cell lines) to prioritize modifications .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
Address discrepancies through:
Experimental Replication : Standardize cell lines (e.g., use authenticated HepG2 or MCF-7 cells) and assay conditions (pH, temperature) .
Sample Integrity Checks : Monitor compound degradation via LC-MS during long-term storage; use -20°C under argon to prevent oxidation .
Statistical Validation : Apply ANOVA or t-tests to compare datasets, accounting for batch-to-batch variability in synthesis .
Case Study : Inconsistent IC₅₀ values may arise from differences in DMSO stock concentrations—calibrate using UV-vis spectroscopy .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods due to potential release of toxic gases (e.g., HCl during synthesis) .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
Molecular Docking : Use software like AutoDock Vina to simulate binding to kinase domains (e.g., EGFR or CDK2), prioritizing residues with hydrogen-bonding potential (e.g., Asp86 in CDK2) .
MD Simulations : Assess binding stability over 100-ns trajectories; analyze RMSD values to identify conformational shifts .
QSAR Models : Corporate electronic descriptors (e.g., logP, HOMO-LUMO gaps) to predict bioavailability .
Validation : Cross-check predictions with experimental SPR (surface plasmon resonance) binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
